molecular formula C25H21N3O4S B2609163 N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902496-79-1

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2609163
CAS RN: 902496-79-1
M. Wt: 459.52
InChI Key: FEGCNEGUEBGDDL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications

  • Aldose Reductase Inhibitors : A study by Ogawva et al. (1993) explored the synthesis of substituted 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids, evaluating them as aldose reductase inhibitors. This class of compounds, including the one , showed potent in vitro aldose reductase inhibitory activity, which is relevant in the context of diabetic complications (Ogawva et al., 1993).

  • Microwave Irradiation in Synthesis : Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. This study highlights the use of microwave irradiation in synthesizing related compounds (Davoodnia et al., 2009).

  • PET Imaging Ligands : In the field of positron emission tomography (PET) imaging, M. V. D. Mey et al. (2005) synthesized and evaluated N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This shows the compound's application in neuroimaging and neuropharmacology (M. V. D. Mey et al., 2005).

  • Antibacterial and Antifungal Activities : Aggarwal et al. (2014) conducted a study on the solvent-free synthesis and biological evaluation of new heterocyclic compounds. They assessed the antibacterial and antifungal activities of these compounds, indicating their potential use in developing new antimicrobial agents (Aggarwal et al., 2014).

  • Radiosynthesis for PET Imaging : Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for PET imaging. This study demonstrates the use of the compound in the synthesis of radiolabeled ligands for PET imaging, contributing to the field of molecular imaging (Dollé et al., 2008).

  • Anticancer Activity : A study by Gangjee et al. (2008) designed and synthesized classical and nonclassical analogues of pyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds showed significant potential in inhibiting cancer cell growth, highlighting their application in cancer research (Gangjee et al., 2008).

  • Synthesis of Novel Heterocyclic Compounds : Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This research underscores the compound's utility in developing new pharmaceutical agents (Abu‐Hashem et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid, followed by the reaction of the resulting intermediate with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained by purification through column chromatography.", "Starting Materials": [ "2-furylmethylamine", "2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "2,5-dimethylaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Condensation of 2-furylmethylamine with 2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid in the presence of a coupling agent such as DCC and DMAP to form the intermediate 3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-acetic acid.", "Step 2: Reaction of the intermediate with 2,5-dimethylaniline in the presence of a coupling agent such as DCC and DMAP to form the final product N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Purification of the final product through column chromatography." ] }

CAS RN

902496-79-1

Molecular Formula

C25H21N3O4S

Molecular Weight

459.52

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O4S/c1-15-9-10-16(2)19(12-15)26-21(29)14-27-22-18-7-3-4-8-20(18)33-23(22)24(30)28(25(27)31)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

FEGCNEGUEBGDDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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